3-Benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrido[1,2-a]pyrimidine and diazatricyclo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7)-diene-3,5-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups with others to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar chemical properties and biological activities.
1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives: These compounds contain similar heterocyclic rings and have been studied for their medicinal potential.
Uniqueness
4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c31-22-14-18(27-21-12-6-7-13-28(21)22)16-30-25-23(19-10-4-5-11-20(19)34-25)24(32)29(26(30)33)15-17-8-2-1-3-9-17/h1-3,6-9,12-14H,4-5,10-11,15-16H2 |
InChI Key |
YPAYYXXCDDJYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=O)N6C=CC=CC6=N5 |
Origin of Product |
United States |
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